molecular formula C18H29NO B14265446 Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- CAS No. 178625-99-5

Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)-

Cat. No.: B14265446
CAS No.: 178625-99-5
M. Wt: 275.4 g/mol
InChI Key: PULYSZMNMANRAG-UHFFFAOYSA-N
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Description

Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylpropoxy group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with 1-phenylpropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in anhydrous toluene.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- involves its ability to form stable radicals. This property is utilized in polymerization reactions where the compound acts as a mediator, controlling the growth of polymer chains by reversible capping and preserving the propagating polymer chain . The molecular targets and pathways involved include the formation of carbon radicals and nitroxyl radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2,2,6,6-tetramethyl-1-(1-phenylpropoxy)- is unique due to its combination of a piperidine ring with a phenylpropoxy group, which imparts specific chemical properties and reactivity. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and material science applications.

Properties

CAS No.

178625-99-5

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylpropoxy)piperidine

InChI

InChI=1S/C18H29NO/c1-6-16(15-11-8-7-9-12-15)20-19-17(2,3)13-10-14-18(19,4)5/h7-9,11-12,16H,6,10,13-14H2,1-5H3

InChI Key

PULYSZMNMANRAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C

Origin of Product

United States

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